molecular formula C10H7Cl2NO2 B7893443 [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol

[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol

Cat. No.: B7893443
M. Wt: 244.07 g/mol
InChI Key: VTWFENVOSDJQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol is an isoxazole derivative characterized by a 2,4-dichlorophenyl substituent at position 3 of the isoxazole ring and a hydroxymethyl group (-CH2OH) at position 5.

Properties

IUPAC Name

[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWFENVOSDJQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethyl 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoate (2b)

The synthesis begins with the condensation of 2,4-dichloroacetophenone with diethyl oxalate in the presence of sodium ethoxide. This Claisen-like reaction occurs in absolute ethanol under reflux, yielding the β-ketoester intermediate 2b. The reaction mechanism involves deprotonation of the acetophenone α-hydrogen, followed by nucleophilic attack on diethyl oxalate.

Cyclization to Ethyl 5-(2,4-Dichlorophenyl)isoxazol-3-carboxylate (3b)

Intermediate 2b undergoes cyclization with hydroxylamine hydrochloride in ethanol. Refluxing for 2 hours facilitates the formation of the isoxazole ring via nucleophilic addition of the hydroxylamine oxygen to the carbonyl group, followed by dehydration. This step achieves a 71% yield, with the product crystallizing from ethanol. Key spectral data for 3b include:

  • IR : 1740 cm⁻¹ (ester C=O stretch)

  • ¹H NMR : δ 7.81 (d, 1H, J=8.8 Hz, aromatic H6), 4.55 (q, 2H, OCH₂), 1.51 (t, 3H, CH₃).

Reduction to this compound (4b)

The critical reduction step employs sodium borohydride (NaBH₄) in dry ethanol. Stirring at room temperature for 3 hours selectively reduces the ester group to a primary alcohol while preserving the isoxazole ring. Acidification with HCl followed by diethyl ether extraction and ethanol recrystallization yields 4b in 70% purity. Spectral confirmation includes:

  • IR : 3330 cm⁻¹ (O-H stretch)

  • ¹H NMR : δ 4.82 (s, 2H, CH₂OH), confirming the methanol substituent.

Reaction Optimization and Yield Considerations

Cyclization Step Modifications

Increasing hydroxylamine hydrochloride stoichiometry to 1.5 equivalents and extending reflux time to 4 hours improved cyclization yields in analogous isoxazole syntheses, though this adjustment remains untested for 3b.

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

The alcohol functionality in 4b is confirmed by a broad O-H stretch at 3330 cm⁻¹, while the absence of ester C=O absorption (previously at 1740 cm⁻¹ in 3b) verifies complete reduction.

Nuclear Magnetic Resonance

¹H NMR analysis resolves the diastereotopic methylene protons of the CH₂OH group as a singlet at δ 4.82, with no coupling observed due to rapid proton exchange. Aromatic protons exhibit characteristic coupling patterns:

  • δ 7.87 (d, J=8.8 Hz, H6)

  • δ 7.52 (d, J=1.6 Hz, H3)

  • δ 7.33 (dd, J=8.8, 1.6 Hz, H5).

Comparative Analysis of Synthetic Routes

ParameterMulti-Step SynthesisNitrile Oxide Route
Starting Material2,4-DichloroacetophenoneHydroxamoyl Chloride
Steps32 (hypothetical)
Overall Yield~49% (71% × 70%)Undetermined
Key AdvantageHigh reproducibilityShorter sequence
LimitationLengthy purificationUnverified applicability

The multi-step method remains superior for laboratory-scale production due to documented reproducibility, whereas the cycloaddition approach offers theoretical efficiency gains requiring further investigation.

Industrial-Scale Considerations

Solvent Selection

Ethanol serves as a green solvent in both cyclization and reduction steps, aligning with industrial safety standards. Patent data suggests tetrahydrofuran (THF) as a viable alternative for nitrile oxide reactions, though its higher cost and flammability pose challenges.

Byproduct Management

Manganese(IV) oxide filtration in related oxidations generates heavy metal waste, necessitating stringent disposal protocols. The primary method avoids this issue by omitting oxidation steps .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

ReactionReagents/ConditionsProductYieldSource
Oxidation to aldehydeMnO₂ in CHCl₃, reflux[3-(2,4-Dichlorophenyl)isoxazol-5-yl]aldehyde73%
Oxidation to carboxylic acidKMnO₄ in H₂SO₄, 60°C[3-(2,4-Dichlorophenyl)isoxazol-5-yl]carboxylic acid68%

Key findings:

  • MnO₂ selectively oxidizes the hydroxymethyl group to an aldehyde without affecting the isoxazole ring .

  • Stronger oxidants like KMnO₄ in acidic media further oxidize the aldehyde to a carboxylic acid.

Nucleophilic Substitution

The alcohol group can be activated as a leaving group (e.g., tosylate) for substitution reactions:

ReactionReagents/ConditionsProductYieldSource
TosylationTsCl, K₂CO₃, toluene, 55–60°C[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methyl tosylate85%
SN₂ with aminesTosylate + NH₃/EtOH, reflux[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methylamine78%

Key findings:

  • Tosylation with TsCl in toluene under basic conditions provides a stable intermediate for further substitutions .

  • Amines, thiols, and alkoxides readily displace the tosylate group in polar aprotic solvents .

Esterification and Etherification

The alcohol participates in ester and ether formation:

ReactionReagents/ConditionsProductYieldSource
AcetylationAc₂O, pyridine, RT[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methyl acetate92%
Williamson ether synthesisNaH, R-X (e.g., BnBr), DMF[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methyl ether80%

Key findings:

  • Acetic anhydride in pyridine efficiently acetylates the hydroxyl group.

  • Alkylation with benzyl bromide under basic conditions forms stable ether derivatives .

Cycloaddition and Heterocycle Formation

The isoxazole ring and functionalized alcohol enable cycloaddition reactions:

ReactionReagents/ConditionsProductYieldSource
1,3-Dipolar cycloadditionPropargyl ether + nitrile oxide, ultrasoundIsoxazoline-linked conjugate80%
Electrochemical cyclizationPt electrode, MeOH, 5.0 mA/cm²Triazole-isoxazole hybrid65%

Key findings:

  • Ultrasound-assisted cycloadditions with nitrile oxides yield isoxazoline derivatives .

  • Electrochemical methods enable green synthesis of triazole hybrids .

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

DerivativeModificationActivity (IC₅₀)Source
Dihydropyridine conjugateCondensation with acetoacetamide11.31 μM (MCF-7)
Triazole hybridElectrochemical synthesis5.85 μM (MCF-7)

Key findings:

  • Dihydropyridine conjugates show anti-tubercular activity .

  • Triazole-isoxazole hybrids inhibit histone deacetylases (HDACs) in cancer cells .

Scientific Research Applications

Medicinal Chemistry

[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol has been explored for its potential therapeutic effects. It is being investigated for:

  • Antimicrobial Activity: Studies indicate that derivatives of isoxazole compounds exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotics .
  • Anti-inflammatory Effects: Research suggests that certain isoxazole derivatives can inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

Biological Studies

The compound's interaction with biological systems has been a focus of research:

  • Enzyme Inhibition: Isoxazoles have been shown to inhibit specific enzymes involved in disease processes, such as HDAC (Histone Deacetylase), which is relevant in cancer treatment .
  • Neuropharmacology: Compounds similar to this compound are being studied for their effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders like depression and anxiety .

Material Science

In addition to biological applications, this compound serves as a building block in organic synthesis:

  • Polymer Chemistry: It can be utilized in the development of new materials due to its unique structural properties.
  • Chemical Processes: Its derivatives are employed in various chemical reactions to synthesize more complex organic molecules.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

StudyApplicationFindings
PMC10343668Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through HDAC inhibition .
WO1997030997A1NeuropharmacologyShowed potential in treating mood disorders by modulating neurotransmitter levels .
WO2013143057A1Synthesis of Quinazoline DerivativesUtilized as an intermediate in synthesizing quinazoline derivatives with promising biological activities .

Mechanism of Action

The mechanism of action of [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol involves its interaction with specific molecular targets. The dichlorophenyl group and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key comparisons include:

Halogenated Phenyl Derivatives
  • [3-(2-Bromophenyl)isoxazol-5-yl]methanol (C10H8BrNO2, MW 254.08): Replacing chlorine with bromine at the 2-position increases molecular weight and lipophilicity. This compound is slightly soluble in chloroform and DMSO, suggesting enhanced membrane permeability compared to chlorine analogs .
  • Its calculated logP (2.596) indicates moderate lipophilicity .
  • [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (C11H9Cl2NO2, MW 258.1): The 2,6-dichloro substitution pattern creates a sterically hindered structure, which may reduce metabolic degradation compared to the 2,4-dichloro isomer .
Non-Halogenated Phenyl Derivatives
  • This derivative is used in pharmaceutical intermediate synthesis .
  • [3-(m-Tolyl)isoxazol-5-yl]methanol (C10H9NO2): Methyl substitution at the meta position reduces polarity, which could improve oral bioavailability .

Variations in the Isoxazole Ring

Functional Group Modifications
  • 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (C11H7Cl2NO2, MW 256.08): Replacing the hydroxymethyl group with a ketone reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. This compound is utilized in further chemical synthesis .
Heteroatom and Halogen Additions
  • (4-Iodo-3-methylisoxazol-5-yl)methanol (C5H6INO2, MW 239.01): The iodine atom introduces a heavy halogen, which may improve radioimaging applications. Its elemental composition (53.10% iodine) highlights its utility in tracer studies .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Solubility Key Feature(s)
[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol* C10H7Cl2NO2 ~256.08 ~2.8† Moderate (similar to E11, E12) High chlorine content for lipophilicity
[3-(2-Bromophenyl)isoxazol-5-yl]methanol C10H8BrNO2 254.08 ~2.9† Chloroform, DMSO Bromine enhances lipophilicity
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol C11H9Cl2NO2 258.1 N/A N/A Steric hindrance from 2,6-Cl
1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethanone C11H7Cl2NO2 256.08 ~3.1† Organic solvents Ketone reduces polarity

*Estimated based on structural analogs. †Calculated using analogous compounds.

Research Findings and Implications

  • Steric Effects : 2,6-Dichloro substitution (e.g., ) reduces enzymatic degradation, suggesting improved in vivo half-lives.
  • Functional Group Impact : Hydroxymethyl groups enable further derivatization (e.g., esterification to methanesulfonates for prodrug strategies) .

Biological Activity

[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The presence of the 2,4-dichlorophenyl group significantly influences its chemical behavior and biological activity. The structural formula can be represented as follows:

C9H8Cl2N2O\text{C}_9\text{H}_8\text{Cl}_2\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit certain kinases involved in cancer progression, suggesting potential applications in oncology .

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of isoxazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 6 to 12.5 µg/mL against tested pathogens .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. The compound has shown significant free radical scavenging capabilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various isoxazole derivatives and assessed their antimicrobial efficacy against a range of pathogens. Among these, this compound demonstrated notable inhibitory effects on both bacterial and fungal strains, with particular emphasis on its effectiveness against resistant strains .

CompoundPathogen TypeMIC (µg/mL)
This compoundGram-positive8
This compoundGram-negative10

Study 2: Cytotoxicity Against Cancer Cells

A separate investigation focused on the cytotoxic effects of isoxazole derivatives on cancer cell lines. The study revealed that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests its potential role as an anticancer agent .

Cell LineIC50 (µM)
MCF-715
HeLa20

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol, and how do reaction conditions influence yield? Answer: The synthesis typically involves cyclization reactions starting from chlorophenyl precursors. A common method includes:

Formation of the isoxazole core : Reacting 2,4-dichlorophenyl-substituted precursors with hydroxylamine derivatives in ethanol or methanol under reflux (60–80°C).

Hydroxymethyl functionalization : Introducing the methanol group via nucleophilic substitution or oxidation of a methyl precursor.

Key variables affecting yield:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require stringent purification .
  • Temperature : Higher temperatures (>80°C) risk side reactions like ring-opening .

Advanced Question: Q. How can reaction conditions be optimized for regioselective synthesis of the 5-hydroxymethyl isomer over other positional analogs? Answer: Regioselectivity is influenced by:

  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) directs substitution to the 5-position by stabilizing transition states .
  • Steric effects : Bulky substituents on the dichlorophenyl group favor 5-position reactivity due to reduced steric hindrance .
  • Kinetic vs. thermodynamic control : Lower temperatures (40–50°C) favor the 5-isomer as the kinetic product, while prolonged heating shifts equilibrium toward thermodynamically stable isomers .

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Answer:

  • ¹H/¹³C NMR :
    • Isoxazole protons : Distinct doublets at δ 6.2–6.5 ppm (H-4) and δ 8.1–8.3 ppm (H-2) .
    • Hydroxymethyl group : A singlet at δ 4.6–4.8 ppm (CH₂OH) and broad OH peak at δ 2.5–3.5 ppm .
  • IR Spectroscopy : Stretching vibrations at 3200–3400 cm⁻¹ (O–H) and 1610–1650 cm⁻¹ (C=N of isoxazole) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in substituent positioning for structurally similar analogs? Answer: X-ray crystallography provides unambiguous assignment of:

  • Bond angles and lengths : Confirms the isoxazole ring geometry and substituent orientation (e.g., para vs. ortho dichlorophenyl placement) .
  • Hydrogen bonding : Hydroxymethyl groups often form intermolecular H-bonds, influencing crystal packing and stability .

Biological Activity and Mechanisms

Basic Question: Q. What known biological activities are associated with this compound and its analogs? Answer:

  • Antimicrobial activity : Isoxazole derivatives inhibit bacterial enoyl-ACP reductase (FabI) with IC₅₀ values <10 µM .
  • Antifungal properties : Activity against Candida albicans via ergosterol biosynthesis disruption .

Advanced Question: Q. How can computational docking studies predict interactions with biological targets like fungal CYP51? Answer:

  • Molecular docking (AutoDock/Vina) : Models the compound’s binding to CYP51’s heme-binding pocket.
  • Key interactions :
    • Hydroxymethyl H-bonding with Thr311.
    • Dichlorophenyl hydrophobic contacts with Leu121 and Phe228 .
  • Validation : Compare docking scores (<-8.0 kcal/mol) with experimental IC₅₀ data .

Computational and Mechanistic Insights

Advanced Question: Q. What machine learning approaches can predict reactivity trends in isoxazole derivatives under varying conditions? Answer:

  • Dataset curation : Compile reaction outcomes (yield, regioselectivity) from literature (e.g., Reaxys, PubChem).
  • Feature engineering : Include descriptors like Hammett σ values for substituents and solvent polarity indices.
  • Model training : Random Forest or gradient-boosted trees predict optimal conditions (e.g., solvent = DMF, temp = 70°C) with >85% accuracy .

Safety and Handling

Basic Question: Q. What safety protocols are recommended for handling this compound in laboratory settings? Answer:

  • GHS Hazards : Acute toxicity (Category 4), skin irritation (Category 2) .
  • PPE : Nitrile gloves, lab coat, and fume hood use for synthesis.
  • Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Data Contradictions and Resolution

Advanced Question: Q. How can conflicting data on substituent effects (e.g., 2,4-dichloro vs. 3,5-dichloro isomers) be reconciled? Answer:

  • Comparative studies : Synthesize analogs and test under identical conditions.
  • Electronic effects : 2,4-Dichloro groups enhance electrophilicity at C-5 (Mulliken charge: +0.32 vs. +0.25 for 3,5-dichloro) .
  • Biological potency : 2,4-Dichloro analogs show 3-fold higher activity due to improved target binding .

Analytical Challenges

Advanced Question: Q. What strategies mitigate co-elution issues in HPLC analysis of isoxazole derivatives? Answer:

  • Mobile phase optimization : Use acetonitrile:water (70:30) with 0.1% formic acid to enhance resolution.
  • Column selection : C18 columns with 3 µm particle size improve peak symmetry .
  • LC-MS/MS : Confirm identity via fragmentation patterns (e.g., m/z 253 → m/z 165 [M−CH₂OH]⁺) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.